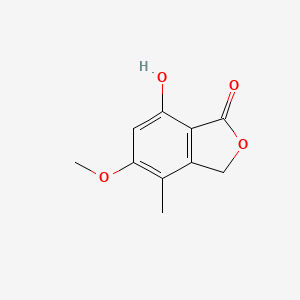

7-Hydroxy-5-methoxy-4-methylphthalide

Description

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-5-methoxy-4-methyl-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-5-6-4-14-10(12)9(6)7(11)3-8(5)13-2/h3,11H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCIJHSDKVUVKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C2=C1COC2=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Studies

Microbial Sources

Microorganisms, with their immense biosynthetic capabilities, are a primary reservoir for this compound. Fungi, in particular, have been identified as prolific producers of this compound.

The production of this compound is well-documented in several species of the Penicillium genus. Notably, Penicillium crustosum, an endophytic fungus isolated from coffee seeds, has been shown to produce this compound. nih.govresearchgate.netscielo.brsemanticscholar.org In a controlled study, the fungus was cultivated in a liquid medium, and the addition of certain organic acids, such as ferulic, quinic, and cinnamic acids, to the culture medium was found to induce the synthesis of this compound alongside mycophenolic acid. researchgate.netscielo.br

Another fungal species, Eupenicillium parvum, has also been identified as a source of this phthalide derivative. nih.gov Furthermore, while detailed studies are less extensive, the production of this compound has been associated with Penicillium brevicompactum. nih.govresearchgate.net This fungus is known for producing a variety of secondary metabolites, including mycophenolic acid, and the presence of this compound adds to its chemical diversity. nih.govresearchgate.netnih.govresearchgate.net

The following table summarizes the key fungal sources of this compound and the context of their discovery.

| Fungal Species | Common Association/Source | Key Research Findings |

| Penicillium crustosum | Endophyte from coffee seeds | Production induced by the addition of organic acids to the culture medium; co-produced with mycophenolic acid. nih.govresearchgate.netscielo.brsemanticscholar.org |

| Eupenicillium parvum | Soil microfungus | Isolated as a secondary metabolite. nih.gov |

| Penicillium brevicompactum | Widely distributed fungus | Mentioned as a producer, often in the context of its diverse secondary metabolite profile. nih.govresearchgate.net |

Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, are a significant source of novel natural products. The isolation of this compound from an endophytic strain of Penicillium crustosum found in coffee seeds underscores the importance of these microorganisms as chemical factories. nih.govresearchgate.netscielo.brsemanticscholar.org The symbiotic relationship between the endophyte and its host plant is believed to play a role in the production of a diverse array of secondary metabolites.

Despite the clear evidence of its fungal origins, the presence of this compound in other microorganisms such as bacteria and liverworts has not been documented in the reviewed scientific literature. Further research is required to explore the broader microbial distribution of this compound.

Plant Sources

While the microbial world is a confirmed source of this compound, its direct identification in the plant kingdom is not well-established. However, the broader family of phthalides is known to occur in several plant genera.

Scientific literature to date does not specifically report the isolation of this compound from the plant genera Angelica, Ligusticum, or Pittosporum. However, these genera are known to produce other phthalide derivatives. For instance, various phthalides have been identified in species of Angelica and Ligusticum, which are recognized for their medicinal properties. researchgate.netnih.govfrontiersin.orgnih.govnih.govtandfonline.comresearchgate.netnih.gov The genus Pittosporum is also known to contain a variety of phytochemicals, including some phthalides, though the specific compound has not been named. hueuni.edu.vnphytojournal.comresearchgate.netresearchgate.netjournalejmp.com

The genera Angelica and Ligusticum hold a significant place in traditional herbal medicine, particularly in Asia. frontiersin.orgnih.gov The phthalides found in these plants are believed to contribute to their therapeutic effects. researchgate.netnih.govtandfonline.com For example, extracts from Angelica sinensis containing phthalides have been used for their anticoagulant activities. nih.govresearchgate.net Similarly, Ligusticum species are used in traditional remedies for various ailments, and their phthalide constituents are an active area of pharmacological research. nih.govtandfonline.comnih.govresearchgate.net While this compound itself has not been directly linked to these traditional uses, the established medicinal importance of other phthalides from these plants provides a context for the potential bioactivity of this related compound.

Methodologies for Isolation and Purification

The isolation and purification of this compound from fungal cultures involve a series of sophisticated laboratory techniques designed to separate the compound from a complex mixture of other metabolites. The primary methods employed are chromatographic techniques and biotransformation processes for its production.

Chromatographic methods are fundamental to the separation of this compound from the crude extracts of fungal cultures. Research has detailed a multi-step purification process involving both column chromatography and preparative-layer chromatography (PLC).

Following the fermentation of the producing microorganism, the culture medium is typically extracted with a solvent such as ethyl acetate (B1210297) to separate the organic compounds from the aqueous phase. This crude extract, containing a mixture of metabolites, is then subjected to column chromatography. In one study, the extract was fractionated using a gradient of ethyl acetate in hexane, followed by gradients of methanol (B129727) in ethyl acetate. scielo.br

The fractions obtained from column chromatography are analyzed, and those containing the target compound are combined for further purification. Preparative-layer chromatography is a subsequent step used to achieve a higher degree of purity. For instance, fractions rich in this compound have been purified using a mobile phase of methanol and ethyl acetate. scielo.br Specifically, subfractions eluted with 100% methanol from a column were found to contain the pure compound. scielo.br Another purification step involved PLC with a solvent system of dichloromethane (B109758) and diethyl ether (7:3) to yield the final pure compound. scielo.br

The structure of the isolated this compound is then confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). scielo.brscielo.brnih.gov

Table 1: Chromatographic Purification of this compound

| Technique | Stationary Phase | Mobile Phase/Eluent | Outcome |

|---|---|---|---|

| Column Chromatography | Silica Gel | Gradient of Ethyl Acetate in Hexane, followed by Methanol in Ethyl Acetate | Fractionation of crude extract |

| Preparative-Layer Chromatography (PLC) | Silica Gel | Dichloromethane/Diethyl ether (7:3) | Isolation of pure this compound |

| Column Chromatography | Not Specified | Methanol (100%) | Isolation of pure this compound from specific subfractions |

This compound can be produced through the biotransformation capabilities of certain fungi. A notable example is the endophytic fungus Penicillium crustosum, which has been isolated from coffee seeds. scielo.brresearchgate.netscite.ai

In a specific study, Penicillium crustosum was cultivated in a liquid medium. scielo.br The production of this compound was induced by the addition of specific organic acids to the culture medium after an initial growth period. scielo.brnih.govresearchgate.net When the fungus was grown in a control medium without these additives, it primarily produced mycophenolic acid. scielo.brscielo.br However, when the culture was supplemented with certain organic acids, the fungus produced both mycophenolic acid and this compound. scielo.brscielo.br

The biotransformation process involved adding solutions of specific organic acids to the 7-day-old fungal culture and continuing the fermentation for another 13 days. scielo.br This indicates that the presence of these external compounds triggers a metabolic shift in the fungus, leading to the synthesis of this compound.

Table 2: Biotransformation for the Production of this compound

| Microorganism | Substrate/Inducer | Product(s) | Reference |

|---|---|---|---|

| Penicillium crustosum | Culture medium supplemented with specific organic acids | This compound and Mycophenolic acid | scielo.brscielo.br |

| Penicillium crustosum | Control culture medium (no additives) | Mycophenolic acid | scielo.brscielo.br |

Significance As a Research Target Among Natural Products

The importance of 7-Hydroxy-5-methoxy-4-methylphthalide in academic research is primarily defined by its role as a key synthetic intermediate. It is a critical component in the total synthesis of Mycophenolic Acid (MPA), a potent immunosuppressant drug used extensively in organ transplantation to prevent rejection. nih.govresearchgate.net The structure of the phthalide (B148349) contains the core aromatic portion of the MPA molecule, making its efficient synthesis a pivotal goal for chemists working on producing MPA and its analogues. acs.orgtandfonline.comresearchgate.net

Further highlighting its relevance in the sphere of natural products is the isolation of its close isomer, 5-hydroxy-7-methoxy-4-methylphthalide, from the endophytic fungus Penicillium crustosum. nih.govscielo.br This discovery underscores the natural origin of this specific phthalide scaffold and situates it within the broader academic pursuit of identifying and characterizing novel metabolites from fungal sources. The production of this isomer by a microorganism suggests a biosynthetic pathway that is of great interest to natural product chemists and biotechnologists. scielo.br

Overview of Academic Research Areas

Academic research on 7-Hydroxy-5-methoxy-4-methylphthalide is concentrated in a few key areas, primarily focusing on its synthesis and its utility as a precursor to other significant compounds.

Synthetic Chemistry Research

Natural Product Isolation and Characterization

While this compound itself is primarily a synthetic target, research into its isomer, 5-hydroxy-7-methoxy-4-methylphthalide, provides valuable context. A notable study reported the isolation and characterization of this isomer from a culture of the endophytic fungus Penicillium crustosum obtained from coffee seeds. nih.gov In this research, the fungus was cultivated in a liquid medium, and the addition of certain organic acids to the culture was found to induce the production of the phthalide (B148349) alongside Mycophenolic Acid. nih.govresearchgate.net The structure of the isolated compound was determined using advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov This area of research highlights the potential of microorganisms as biological factories for producing complex chemical structures and the ongoing academic effort to discover new natural products from endophytic fungi. nih.govtandfonline.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 7-hydroxy-5-methoxy-4-methyl-3H-2-benzofuran-1-one | tandfonline.com |

| Molecular Formula | C₁₀H₁₀O₄ | tandfonline.comnih.gov |

| Molecular Weight | 194.18 g/mol | tandfonline.com |

| Canonical SMILES | CC1=C(C2=C(C(=C1)OC)C(=O)OC2)O | tandfonline.com |

| InChI Key | PQNXLXGZAISGGW-UHFFFAOYSA-N | tandfonline.com |

Table 2: Spectroscopic Data for the Natural Isomer 5-hydroxy-7-methoxy-4-methylphthalide

| Spectroscopic Method | Data | Source |

| Mass Spectrometry (ESI-) | m/z 193.0 [M-H]⁻ | scielo.br |

| Mass Spectrometry (ESI+) | m/z 195.0 [M+H]⁺ | scielo.br |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 10.51 (s, 1H), 6.55 (s, 1H), 5.18 (s, 2H), 3.75 (s, 3H), 2.02 (s, 3H) | jst.go.jp |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 170.0, 162.7, 150.9, 143.6, 110.1, 107.5, 104.2, 68.9, 56.1, 9.2 | scielo.br |

Unveiling this compound: A Review of Its Natural Origins

A comprehensive examination of the microbial and plant-derived sources of the chemical compound this compound reveals its prevalence in the fungal kingdom, particularly within the Penicillium genus. While its presence in the plant world remains more elusive, the broader class of phthalides, to which it belongs, has significance in traditional medicine.

Synthetic Methodologies and Chemical Derivatization

General Phthalide (B148349) Synthesis Strategies

The construction of the phthalide (1(3H)-isobenzofuranone) skeleton can be achieved through a variety of synthetic routes. Modern organic synthesis has focused on developing efficient, selective, and versatile methods, particularly for introducing substituents at the C3-position.

The introduction of substituents at the 3-position of the phthalide ring is crucial for creating structural diversity and accessing a wide range of biologically active compounds. Advanced synthetic methods have moved beyond classical approaches to incorporate sophisticated catalytic systems.

Several modern strategies include:

Palladium-Catalyzed Reactions : Palladium catalysts are widely used for synthesizing 3-substituted phthalides. One approach involves the arylation of aldehydes with organoboronic acids, which yields 3-arylphthalides with high tolerance for various functional groups. researchgate.netorganic-chemistry.org Another powerful palladium-catalyzed method is the C-H activation and subsequent O-cyclization of N-methoxy aryl amides with dihaloalkanes, forming C(sp³)-O and C(sp²)-C(sp³) bonds in a single step. organic-chemistry.org

Rhodium-Catalyzed Reactions : Rhodium complexes have been employed for the C-H activation of benzoic acids and their derivatives. For instance, the reaction of benzoic acids with acrylates, catalyzed by rhodium(III), proceeds via C-H bond functionalization, β-hydride elimination, and intramolecular Michael addition to furnish diverse phthalide derivatives. tandfonline.com

N-Heterocyclic Carbene (NHC) Catalysis : NHCs have emerged as potent organocatalysts. An efficient NHC-catalyzed domino reaction involving oxidation and an oxa-Michael addition has been developed for 2-alkenylbenzaldehydes, affording 3-substituted phthalides that possess a stereogenic center at the C3-position. nih.gov

Electrochemical Methods : A green and atom-economical approach involves the electrochemical C(sp³)-H lactonization of 2-alkylbenzoic acids. This method uses a simple graphite (B72142) anode to create various phthalides in good yields. researchgate.net

Condensation Reactions : A facile method for creating 3-substituted phthalides involves the condensation of 3-ethoxyphthalide with carbanions. acs.org This approach is particularly useful for synthesizing phthalides with functionalized substituents that are not accessible through conventional methods like the Gabriel synthesis. acs.orgnih.govresearchgate.netnih.govmdpi.com

A summary of selected advanced methods is presented below.

| Catalyst/Reagent System | Starting Materials | Product Type | Key Features |

| Palladium / Thioether-Imidazolinium Carbene Ligand | Aldehydes, Organoboronic Acids | 3-Arylphthalides | High substrate tolerance. researchgate.netorganic-chemistry.org |

| Rhodium(III) Complex | Benzoic Acids, Acrylates | 3-Substituted Phthalides | Direct C-H functionalization in water. tandfonline.com |

| N-Heterocyclic Carbene (NHC) | 2-Alkenylbenzaldehydes | 3-Substituted Phthalides | Domino oxidation/oxa-Michael addition. nih.gov |

| Graphite Anode (Electrochemical) | 2-Alkylbenzoic Acids | Phthalides | Atom-economical C(sp³)-H lactonization. researchgate.net |

| Sodium Ethoxide | 3-Ethoxyphthalide, Carbanions | 3-Functionalized Phthalides | Convenient condensation reaction. acs.org |

Controlling the regiochemistry and stereochemistry of the phthalide core is paramount for synthesizing specific, biologically active isomers. Chiral 3-substituted phthalides, in particular, are prevalent in numerous natural products. nih.govmdpi.com

Key strategies for achieving selectivity include:

Asymmetric Hydrogenation : The asymmetric reduction of 3-ylidenephthalides is a primary method for producing chiral 3-substituted phthalides. A Rhodium/Hafnium cocatalytic system has been developed that uses water as a hydrogen source to achieve this transformation with high yields and excellent optical purities. acs.orgacs.org This method can also utilize D₂O as a cost-effective deuterium (B1214612) source to synthesize optically enriched deuterated phthalides. nih.govmdpi.comacs.org

Asymmetric Transfer Hydrogenation (ATH) : Ruthenium-catalyzed ATH of 2-acylarylcarboxylates, using a novel diamine ligand, provides enantiomerically pure 3-substituted phthalides after a subsequent in-situ lactonization step. researchgate.net

Regioselective Annulation : Transition metal-catalyzed heteroannulation of 2-(1-alkynyl)benzoic acids allows for the regioselective synthesis of (Z)-3-(1-alkylidene)phthalides. The choice of catalyst and the nature of the alkynyl group influence the regioselectivity of the cyclization. uni.lu

Dynamic Kinetic Resolution : A palladium-catalyzed asymmetric allylic alkylation of isobenzofuranone derivatives has been developed. This method relies on a rapid retro-oxa-Michael addition as the racemization step to construct phthalide derivatives with adjacent tertiary and quaternary stereocenters with high chemo-, diastereo-, and enantioselectivity.

The table below summarizes key stereoselective approaches.

| Method | Catalyst/Reagent | Substrate | Key Outcome |

| Asymmetric Hydrogenation | Rh/Hf Cocatalyst, (S)-DTBM-SEGPHOS | 3-Ylidenephthalides | High enantioselectivity using H₂O or D₂O. acs.orgnih.govmdpi.comacs.org |

| Asymmetric Transfer Hydrogenation | Ru Catalyst / Chiral Diamine Ligand | 2-Acylarylcarboxylates | High enantiomeric purity via in-situ lactonization. researchgate.net |

| Dynamic Kinetic Resolution | Palladium Catalyst / Chiral Ligand | Isobenzofuranone Derivatives | Vicinal tertiary and quaternary stereocenters. |

Specific Synthetic Routes to 7-Hydroxy-5-methoxy-4-methylphthalide and Analogues

The synthesis of this compound is intrinsically linked to the total synthesis of mycophenolic acid, where it and its analogues serve as critical building blocks.

Convergent synthesis strategies are often employed to build the complex, highly substituted aromatic core of these phthalides efficiently. A notable formal synthesis of mycophenolic acid proceeds through the key intermediate 6-allyl-7-hydroxy-5-methoxy-4-methylphthalide (an analogue of the title compound). tandfonline.comtandfonline.com

This synthesis highlights a convergent aromatic annulation strategy. researchgate.nettandfonline.com The key step involves a tandem reaction sequence:

Michael Addition : The anion of dimethyl 1-allyl-1,3-acetonedicarboxylate is added to an alkynal acceptor, 4-pivaloyloxy-2-butynal. tandfonline.com

Dieckmann-type Cyclization : The resulting enolate undergoes a regiocontrolled intramolecular condensation. tandfonline.com

Aromatization : The intermediate spontaneously aromatizes to generate the fully substituted aromatic ring in a single, regiocontrolled step. tandfonline.com

This highly convergent route produces the key aromatic intermediate, which is then converted through a multi-step sequence into the target phthalide analogue. tandfonline.com This general strategy underscores the power of tandem reactions to rapidly assemble complex polysubstituted aromatic compounds. tandfonline.com While this specific route builds a 6-allyl analogue, the core phthalide framework is identical to the title compound, demonstrating a viable pathway. Additionally, 5-hydroxy-7-methoxy-4-methylphthalide has been isolated from fungal cultures, indicating a biosynthetic pathway. researchgate.net

A common and efficient strategy for accessing the target phthalide involves the use of a more stable, protected intermediate, namely 5,7-dimethoxy-4-methylphthalide. This compound is a cornerstone in many formal and total syntheses of mycophenolic acid. researchgate.nettandfonline.comresearchgate.netrsc.org

Once synthesized, 5,7-dimethoxy-4-methylphthalide can be selectively demethylated to yield the desired this compound or its regioisomer, 5-hydroxy-7-methoxy-4-methylphthalide. researchgate.net The dimethoxy intermediate can also be converted to 5,7-dihydroxy-4-methylphthalide (B57823), another crucial precursor for building mycophenolic acid and its analogues. researchgate.netresearchgate.net

Reaction Mechanisms in Phthalide Synthesis

Understanding the reaction mechanisms is crucial for optimizing conditions and expanding the scope of synthetic methods. For modern catalytic phthalide syntheses, several mechanisms have been proposed.

Rhodium(III)-Catalyzed C-H Activation Cascade: In the Rh(III)-catalyzed synthesis of phthalides from benzimidates and aldehydes, a proposed mechanism involves several key steps: nih.govrsc.org

C-H Activation : The reaction initiates with the ortho C-H activation of the benzimidate by the Rh(III) catalyst, forming a rhodacycle intermediate. This step is often the rate-determining step. nih.govrsc.org

Coordination and Insertion : The aldehyde coordinates to the rhodium center, followed by insertion into the Rh-C bond. rsc.org

Cyclization/Capture : The imidate directing group captures the newly formed alcohol intermediate, leading to a cascade cyclization that forms the phthalide ring. nih.govrsc.org

Catalyst Regeneration : The active Rh(III) catalyst is regenerated, allowing the cycle to continue. rsc.org

Palladium-Catalyzed Allylic Alkylation: For the palladium-catalyzed dynamic kinetic resolution to form chiral phthalides, a plausible mechanism is as follows:

Racemization via Retro-oxa-Michael Addition : The starting isobenzofuranone derivative undergoes a rapid retro-oxa-Michael addition, which facilitates the racemization of the stereocenter.

Oxidative Addition : The palladium(0) catalyst undergoes oxidative addition with the allyl carbonate to form a π-allyl palladium(II) complex.

Nucleophilic Attack : The enolate of the phthalide, generated in situ, acts as a nucleophile and attacks the π-allyl palladium complex.

Product Formation : This asymmetric allylic alkylation step forms the C-C bond, setting the vicinal stereocenters with high selectivity and yielding the enantioenriched phthalide product.

Michael Addition and Dieckmann-type Cyclizations

A notable strategy for assembling the hexasubstituted aromatic nucleus of phthalides related to this compound involves a tandem annulation sequence. This approach utilizes a Michael addition followed by a regiocontrolled Dieckmann-type cyclization. researchgate.nettandfonline.com In a formal synthesis of mycophenolic acid, a key intermediate, 6-allyl-7-hydroxy-5-methoxy-4-methylphthalide, was synthesized using this methodology. researchgate.net

The key step involves the Michael addition of the dimethyl 1-allyl-1,3-acetonedicarboxylate anion to an alkynal, such as 4-pivaloyloxy-2-butynal. tandfonline.com This is followed by an in-situ, regioselective Dieckmann cyclization of the resulting enolate. tandfonline.com The subsequent intermediate undergoes spontaneous aromatization to yield the fully substituted resorcinol (B1680541) derivative. tandfonline.com This convergent strategy is powerful as it constructs the complex aromatic core in a single, highly regiocontrolled step from two readily available aliphatic compounds. tandfonline.com

Table 1: Key Steps in Michael Addition/Dieckmann Cyclization Approach

| Step | Reactants | Key Transformation | Outcome | Reference |

|---|---|---|---|---|

| 1 | Dimethyl 1-allyl-1,3-acetonedicarboxylate anion, 4-pivaloyloxy-2-butynal | Michael Addition | Formation of an enolate intermediate | tandfonline.com |

| 2 | Enolate intermediate | Regioselective Dieckmann-type cyclization | Construction of the six-membered ring | tandfonline.com |

Dehydrative Coupling Reactions

While direct "dehydrative coupling" reactions for the primary synthesis of the phthalide ring are not extensively documented under this specific terminology in the reviewed literature, dehydration is a critical step in related aromatization processes. For instance, the photolysis of an N-chloroamide derivative of 4,6-dimethoxy-2,3-dimethylbenzamide, followed by hydrolysis, yields 5,7-dimethoxy-4-methylphthalide. researchgate.net This transformation implicitly involves the removal of elements of water during the formation of the aromatic phthalide system. Similarly, in Diels-Alder approaches, a dehydrative aromatization step is often employed to convert the initial adducts into the final aromatic product. nih.gov

Palladium-Catalyzed Carbonylation and Olefination

Palladium-catalyzed reactions offer an efficient route to phthalide structures. nih.gov The synthesis of mycophenolic acid and its analogues has been achieved using palladium-catalyzed Heck carbonylation and olefination. researchgate.net A key transformation in this approach is the carbonylation of a substituted benzyl (B1604629) alcohol. For example, 5,7-dimethoxyphthalide was synthesized in an 88% yield by reacting 2-bromo-3,5-dimethoxybenzyl alcohol with carbon monoxide in the presence of a palladium catalyst. researchgate.net

This methodology can be extended to more complex systems. A three-component coupling reaction involving an aromatic iodide, such as 6-iodo-5,7-dimethoxy-4-methylphthalide, with isoprene (B109036) and dimethyl malonate, catalyzed by a palladium(0) complex, serves as a powerful tool for installing the side chain characteristic of mycophenolic acid. researchgate.net Palladium-catalyzed carbonylation is a versatile method for preparing various carbonyl-containing compounds, including phthalimides and phthalic diamides, often with high atom economy. nih.govnih.govresearchgate.net

Diels-Alder Reactions

The Diels-Alder reaction provides a powerful method for constructing the substituted benzene (B151609) ring of phthalides. researchgate.net A formal synthesis of mycophenolic acid has been reported using the cycloaddition reaction between a 3-(phenylsulfinyl)-2-(5H)-furanone and a silyloxydiene to generate a highly substituted phthalide intermediate. researchgate.net

Another relevant example is the Diels-Alder reaction of an unsymmetrically substituted isobenzofuran, 4-methoxy-7-hydroxyisobenzofuran, with methyl vinyl ketone. scholaris.ca This reaction produces a mixture of regioisomeric adducts, demonstrating the challenges and potential of this method for controlling the substitution pattern on the aromatic ring. scholaris.ca The reaction of biomass-derived furan (B31954) derivatives with ethylene, catalyzed by solid Lewis acids, to form precursors to terephthalic acid further illustrates the utility of Diels-Alder reactions in synthesizing substituted aromatic compounds. nih.gov

One-Pot Cyclization Methods for Polysubstituted Phthalides

One-pot methodologies are highly desirable in synthesis as they can increase efficiency and reduce waste. nih.govrsc.org A facile, three-component one-pot cyclization has been developed for the synthesis of polysubstituted phthalides. figshare.comtandfonline.com This method involves the reaction of ethyl 4-chloroacetoacetate with various aldehydes, catalyzed by piperidine, an acid, and iodine, to produce phthalide derivatives in good yields (44–78%). figshare.comtandfonline.com The proposed mechanism involves an initial Knoevenagel condensation, followed by a Michael-type addition and an intramolecular aldol (B89426) condensation, culminating in aromatization through dehydrohalogenation. tandfonline.com This approach is advantageous due to its simplicity, cost-effectiveness, and avoidance of toxic byproducts. tandfonline.com

Application as a Synthetic Building Block

The chemical structure of this compound makes it an exceptionally valuable intermediate in the construction of more complex molecules, particularly pharmacologically active natural products.

Precursor in Total Synthesis of Natural Products and Analogues

This compound and its close derivatives, such as 5,7-dihydroxy-4-methylphthalide and 5,7-dimethoxy-4-methylphthalide, are well-established key intermediates in the total synthesis of the immunosuppressive and antitumor agent, mycophenolic acid. researchgate.netresearchgate.netresearchgate.net The phthalide moiety constitutes the core scaffold to which the characteristic hexenoic acid side chain is attached. nih.gov

Multiple total syntheses of mycophenolic acid have utilized these phthalide building blocks. researchgate.nettandfonline.com For instance, 5,7-dihydroxy-4-methylphthalide can be condensed with a bromoester side-chain precursor to afford the methyl ester of nor-O-methyl mycophenolic acid, which is then converted to the final product. researchgate.net The availability of synthetic routes to these phthalide intermediates makes the synthesis of various analogues of mycophenolic acid feasible, allowing for the exploration of structure-activity relationships and the development of new therapeutic agents. researchgate.netnih.govnih.gov The use of these phthalides as building blocks has been pivotal in making rare natural products and their novel analogues available for extensive biological investigation. nih.gov

Development of Novel Phthalide Derivatives

The chemical scaffold of this compound has served as a valuable starting point for the synthesis of various novel phthalide derivatives. Its inherent structural features, including a reactive phenolic hydroxyl group and a modifiable aromatic ring, make it an attractive platform for chemical elaboration. Research in this area has largely been driven by the quest for new bioactive molecules, with a significant focus on analogues of the immunosuppressive agent, mycophenolic acid.

A key transformation of this compound involves the introduction of an allyl group at the C-6 position to yield 6-allyl-7-hydroxy-5-methoxy-4-methylphthalide. This derivative is a crucial intermediate in several total syntheses of mycophenolic acid. The synthesis of this key intermediate has been achieved through a convergent aromatic annulation strategy. This method involves the Michael addition of the dimethyl 1-allyl-1,3-acetonedicarboxylate anion to 4-pivaloyloxy-2-butynal, followed by a regiocontrolled Dieckmann-type cyclization. nih.gov

The versatility of the phthalide structure allows for the introduction of various substituents, leading to a diverse range of novel compounds. While much of the research has centered on replicating the side chain of mycophenolic acid, the potential for creating entirely new classes of compounds from this starting material is significant. The development of these novel derivatives is often aimed at exploring their potential as antifungal, antibacterial, antiviral, and immunosuppressive agents. nih.gov

The following table summarizes key derivatives of this compound and their synthetic context:

| Derivative Name | Key Synthetic Transformation | Significance | Reference |

| 6-Allyl-7-hydroxy-5-methoxy-4-methylphthalide | Allylation at C-6 | Key intermediate in the synthesis of Mycophenolic Acid | researchgate.net |

| 5,7-Dimethoxy-4-methylphthalide | Methylation of the C-7 hydroxyl group | Key intermediate in the synthesis of Mycophenolic Acid and its analogues | researchgate.net |

| 5,7-Dihydroxy-4-methylphthalide | Demethylation of 5,7-dimethoxy-4-methylphthalide | Intermediate in the synthesis of Mycophenolic Acid | researchgate.net |

Structure Activity Relationship Sar Studies

Substituent Effects on Phthalide (B148349) Core Activity

The specific placement of hydroxyl, methoxy (B1213986), and methyl groups, as well as the nature of the substituent at the C-3 position, are key determinants of the molecule's interaction with biological targets.

The oxygen-containing functional groups on the benzene (B151609) ring of the phthalide core play a crucial role in modulating biological activity. The presence and type of these groups—whether a free hydroxyl (-OH) or a methoxy (-OCH₃) group—can significantly influence the compound's properties.

For instance, in a study of novel phthalide derivatives designed as anti-inflammatory agents, a compound featuring methoxy groups at both the C-5 and C-7 positions (5,7-dimethoxyisobenzofuran-1(3H)-one with a complex C-3 substituent) was identified as the most potent inhibitor of LPS-induced nitric oxide (NO) production, with an IC₅₀ value of 0.76 μM. researchgate.netnih.gov This suggests that for anti-inflammatory activity, methoxylation at these positions is highly favorable.

Conversely, for other biological activities such as antibacterial effects, a free hydroxyl group may be essential. Research on phthalides isolated from Levisticum officinale indicated that a free hydroxyl group was required for activity against the tested bacterial strains. nih.gov This highlights a clear structure-activity relationship where the choice between a hydroxyl and a methoxy group at these positions can switch or enhance specific biological functions.

| Substitution Pattern | Observed Biological Activity | Reference Compound/Study | Source |

|---|---|---|---|

| 5,7-Dimethoxy | Potent anti-inflammatory activity | Compound 9o | researchgate.netnih.gov |

| 7-Methoxy | Antibacterial activity (when combined with a free hydroxyl elsewhere) | Levisticum officinale phthalides | nih.gov |

| Free Hydroxyl Group | Considered essential for antibacterial activity in certain derivatives | Levisticum officinale phthalides | nih.gov |

While direct SAR studies on the 4-methyl group of 7-Hydroxy-5-methoxy-4-methylphthalide are not extensively detailed in the reviewed literature, the role of methyl groups in medicinal chemistry is well-established. A methyl group (-CH₃) at the C-4 position can exert significant influence through several mechanisms. nih.gov

The presence of a methyl substituent is a key factor in reducing the thermal severity needed to initiate chemical reactions in polycyclic aromatic hydrocarbons. nih.govresearchgate.net In the context of a drug molecule, a methyl group can:

Increase Lipophilicity : This can improve the molecule's ability to cross cell membranes. nih.gov

Induce Conformational Changes : The steric bulk of the methyl group can restrict the rotation of adjacent functional groups, locking the molecule into a specific, more active conformation. nih.gov

Modulate Binding Interactions : It can participate in hydrophobic or van der Waals interactions within a receptor's binding pocket, potentially increasing binding affinity and specificity. nih.gov

Influence Metabolism : A methyl group can block a site that would otherwise be susceptible to metabolic hydroxylation, thereby increasing the compound's half-life.

| Potential Effect of C-4 Methyl Group | Underlying Mechanism | General Source |

|---|---|---|

| Enhanced Membrane Permeability | Increased lipophilicity | nih.gov |

| Improved Binding Specificity | Steric hindrance restricts conformation | nih.gov |

| Increased Biological Half-Life | Steric hindrance of metabolic sites | nih.gov |

| Altered Receptor Affinity | Participation in hydrophobic interactions | nih.gov |

The C-3 position of the phthalide lactone ring is a critical site for substitution, and the nature of the group at this position profoundly impacts biological activity. Chiral 3-substituted phthalides are prevalent in numerous natural products and bioactive compounds. acs.orgacs.org

Research has demonstrated a wide range of effects based on the C-3 substituent:

Complex Aromatic Substituents : A derivative with a large, hydroxylated arylmethyl group at C-3, namely 3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1(3H)-one, showed exceptionally potent anti-inflammatory activity. researchgate.netnih.gov

Alkyl and Alkylidene Groups : Simple substituents like a butyl group, as seen in 3-n-butylphthalide (NBP), are known to have significant vasodilatory and neuroprotective effects, leading to its clinical use for ischemic stroke. acs.orgacs.orgnih.gov Similarly, a propylidene group at C-3 was found in a phthalide with antibacterial properties. nih.gov

Unsaturation : The presence of a double bond, creating a 3-ylidenephthalide, serves as a key synthetic intermediate. The asymmetric hydrogenation of this double bond is a crucial step in producing specific stereoisomers of chiral 3-substituted phthalides, which often exhibit distinct biological activities. acs.orgacs.org

| C-3 Substituent Type | Example Compound | Observed Biological Activity | Source |

|---|---|---|---|

| Complex Arylmethyl | Compound 9o | Potent anti-inflammatory | researchgate.netnih.gov |

| Alkyl (Butyl) | 3-n-butylphthalide (NBP) | Vasodilatory, neuroprotective | acs.orgacs.orgnih.gov |

| Alkylidene (Propylidene) | 7-methoxy-3-propylidenephthalide | Antibacterial | nih.gov |

| Ylidene (precursor) | 3-Ylidenephthalides | Key for synthesis of chiral phthalides | acs.orgacs.org |

Comparative SAR with Related Phthalide Compounds

Comparing this compound with a broader range of phthalide structures further clarifies the principles of their SAR.

The diversity is vast, ranging from simple monomeric phthalides to more complex dimeric structures, each class possessing distinct pharmacological profiles. researchgate.net The substitution on the phenyl ring (e.g., with electron-donating or electron-withdrawing groups) in conjunction with the C-3 side chain determines the ultimate biological outcome. acs.orgacs.org For example, the anti-inflammatory properties of typhaphthalide (B1240212) and the antibacterial nature of paecilocins highlight how different substituent arrays on the same core scaffold lead to divergent activities. acs.orgacs.org

| Compound Name | Key Structural Features | Primary Biological Activity | Source |

|---|---|---|---|

| 3-n-butylphthalide (NBP) | Simple C-3 alkyl chain | Neuroprotective, anti-stroke | acs.orgacs.org |

| Typhaphthalide | Specific substitution pattern | Anti-inflammatory | acs.orgacs.org |

| Paecilocins | Fungal-derived structure | Antibacterial | acs.orgacs.org |

| Tokinolide B | Phthalide from Angelica sinensis | Anti-inflammatory via Nur77 binding | nih.gov |

Stereochemistry, particularly at the C-3 position, is a defining factor in the biological activity of many phthalides. The C-3 carbon is often a stereocenter, and different enantiomers or diastereomers of a compound can have vastly different, and sometimes opposing, biological effects. acs.orgacs.org

The development of asymmetric catalytic methods to synthesize specific stereoisomers of 3-substituted phthalides is a major focus of medicinal chemistry. acs.orgacs.org This is driven by the recognition that biological systems are chiral, and a precise three-dimensional structure is often required for optimal interaction with a target receptor or enzyme. For example, the clinically approved drug 3-n-butylphthalide (NBP) is used as a specific stereoisomer, underscoring the therapeutic importance of stereochemical purity. acs.orgacs.org The GABA receptor antagonist bicuculline (B1666979) is another example of a natural phthalide whose potent activity is dependent on its specific stereoconfiguration. acs.orgacs.org

| Chiral Phthalide Example | Significance of Stereochemistry | Biological Role | Source |

|---|---|---|---|

| (+/-)-3-n-butylphthalide (NBP) | Used clinically as a specific stereoisomer for treating ischemic stroke | Neuroprotective | acs.orgacs.org |

| Bicuculline | Potent activity is dependent on its natural stereoconfiguration | GABA receptor antagonist | acs.orgacs.org |

| Fuscinarin (B1246604) | Chiral structure is crucial for its activity at the human CCR5 receptor | Anti-HIV-1 agent | acs.org |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural determination of 7-Hydroxy-5-methoxy-4-methylphthalide, providing detailed information about the hydrogen and carbon framework of the molecule.

One-dimensional NMR spectra, including proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and most fundamental data for structural assignment. Analysis of a sample in dimethyl sulfoxide (B87167) (DMSO-d₆) provides characteristic signals that correspond to each unique proton and carbon atom in the molecule.

The ¹H NMR spectrum clearly shows signals for a phenolic hydroxyl group, an aromatic proton, a methylene (B1212753) group in the lactone ring, a methoxy (B1213986) group, and an aromatic methyl group. researchgate.netresearchgate.net The ¹³C NMR spectrum complements this by showing signals for the carbonyl carbon of the lactone, the aromatic carbons, the methylene carbon, the methoxy carbon, and the methyl carbon, confirming the presence of ten carbon atoms in the structure. researchgate.net

| Position | ¹H Chemical Shift (δ) [ppm] | ¹³C Chemical Shift (δ) [ppm] |

|---|---|---|

| 1 | - | 170.8 |

| 3 | 5.20 (s, 2H) | 68.6 |

| 3a | - | 146.4 |

| 4 | - | 110.3 |

| 4-Me | 2.05 (s, 3H) | 9.6 |

| 5 | - | 162.2 |

| 5-OMe | 3.80 (s, 3H) | 56.5 |

| 6 | 6.55 (s, 1H) | 100.1 |

| 7 | - | 154.5 |

| 7-OH | 10.45 (s, 1H) | - |

| 7a | - | 108.6 |

Two-dimensional NMR experiments are essential for assembling the molecular puzzle by establishing correlations between different nuclei. For this compound, techniques like the Gradient Heteronuclear Single Quantum Coherence (gHSQC) and Gradient Heteronuclear Multiple Bond Correlation (gHMBC) are particularly informative. researchgate.netrsc.org

The gHSQC experiment correlates directly bonded proton and carbon atoms, confirming the assignments made in the 1D spectra (e.g., linking the proton signal at 5.20 ppm to the carbon signal at 68.6 ppm).

The aromatic proton (H-6) shows correlations to the carbons of the methyl group (C-4), the methoxy-bearing carbon (C-5), and the bridgehead carbon (C-7a).

The methylene protons (H-3) correlate with the carbonyl carbon (C-1) and the bridgehead carbons (C-3a and C-7a).

The protons of the methoxy group (5-OMe) show a strong correlation to the carbon they are attached to (C-5).

The protons of the methyl group (4-Me) correlate to the carbon they are attached to (C-4) as well as adjacent carbons (C-3a and C-5).

While Correlation Spectroscopy (COSY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for determining proton-proton couplings and spatial proximities respectively, the structural elucidation of this relatively simple molecule is robustly achieved through gHSQC and gHMBC data. youtube.com

Isotopic labeling is a powerful technique used to trace the metabolic pathways leading to the formation of natural products. For the class of phthalides, including this compound, biosynthetic studies have utilized stable isotopes to confirm their origin. researchgate.net It has been established that phthalides are polyketides, formed through the linkage of acetate (B1210297) units. researchgate.net By feeding the producing organism, such as a Penicillium species, with ¹³C-labeled acetate, the incorporation pattern in the final molecule can be analyzed by NMR or MS. This allows researchers to confirm the polyketide synthase (PKS) pathway responsible for its assembly and to understand the sequence of enzymatic reactions. wur.nlnih.gov

Mass Spectrometry (MS)

Mass spectrometry provides critical information on the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with extremely high accuracy. This precision allows for the determination of its elemental formula. For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) analysis provides an exact mass measurement. researchgate.net The experimentally observed mass of the protonated molecule [M+H]⁺ is compared to the calculated mass for the proposed formula, C₁₀H₁₀O₄. The close agreement between the observed and calculated values confirms the molecular formula.

| Ion | Calculated m/z for C₁₀H₁₁O₄⁺ | Observed m/z |

|---|---|---|

| [M+H]⁺ | 195.0657 | 195.0604 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion, such as the [M+H]⁺ ion of the compound) which is then fragmented to produce a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for identification and structural confirmation.

While specific MS/MS studies on this compound are not extensively detailed in the literature, a plausible fragmentation pathway can be proposed based on its structure and general fragmentation rules for related phenolic compounds and lactones. researchgate.net Common fragmentation pathways would likely involve:

Loss of water (H₂O): From the lactone ring or via interaction with the hydroxyl group.

Loss of a methyl radical (•CH₃): From the methoxy group.

Loss of carbon monoxide (CO): A characteristic loss from the lactone ring structure.

Loss of formaldehyde (B43269) (CH₂O): From the methoxy group and an adjacent proton.

Analyzing these neutral losses helps to confirm the presence and location of the various functional groups on the phthalide (B148349) core.

X-ray Crystallography

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for a complete structural description of this compound. However, a review of the current scientific literature indicates that a single-crystal X-ray diffraction study for this compound has not yet been reported. The following sections describe the principles and the type of information that would be obtained from such an analysis.

Determination of Absolute Configuration

For a chiral molecule like this compound, which possesses a stereogenic center, determining its absolute configuration is a critical aspect of its structural characterization. X-ray crystallography can unequivocally establish this configuration through the analysis of anomalous dispersion effects. When a suitable single crystal of the compound is obtained, diffraction data collected using a specific X-ray wavelength (often from a copper source) can be used to determine the Flack parameter. A value of this parameter close to zero for the correct enantiomer confirms the assigned absolute stereochemistry with a high degree of confidence. This method provides a definitive answer that is not reliant on comparison to other chiral molecules.

Crystal Packing and Intermolecular Interactions

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1035 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.25 |

| Flack Parameter | 0.0(1) |

Note: The data in this table is hypothetical and serves as an example of what would be reported from an X-ray crystallographic analysis. No experimental data is currently available.

Chiroptical Spectroscopy

Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD), are powerful non-destructive techniques used to investigate the stereochemical features of chiral molecules in solution. These methods are particularly valuable when single crystals suitable for X-ray analysis cannot be obtained.

Electronic Circular Dichroism (ECD) for Stereochemical Assignment

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the spatial arrangement of the chromophores within the molecule. For this compound, the phthalide core constitutes the primary chromophore. The experimental ECD spectrum of a pure enantiomer of this compound would serve as a unique fingerprint of its absolute configuration. By comparing the experimental spectrum to those of known related compounds or to theoretically calculated spectra, the absolute stereochemistry of the chiral center can be confidently assigned.

Quantum Chemical Calculations for ECD Validation

In modern natural product chemistry, the assignment of absolute configuration using ECD is strongly supported by quantum chemical calculations. This involves calculating the theoretical ECD spectrum for a specific enantiomer (e.g., the R or S configuration) of the target molecule using methods like Time-Dependent Density Functional Theory (TD-DFT). The calculated spectrum is then compared to the experimental one. A good agreement between the experimental and calculated spectra provides strong evidence for the correct assignment of the absolute configuration. This computational approach has become a routine and reliable tool for the stereochemical elucidation of new natural products.

Table 2: Illustrative ECD Data for a Phthalide Compound

| Wavelength (nm) | Experimental Δε [L·mol⁻¹·cm⁻¹] | Calculated Δε [L·mol⁻¹·cm⁻¹] |

| 220 | +15.2 | +16.5 |

| 245 | -8.5 | -9.1 |

| 280 | +2.1 | +2.5 |

Note: This table presents illustrative data to demonstrate the nature of ECD results. No experimental or calculated ECD data for this compound has been reported in the literature.

Biological Activity and Molecular Mechanisms

Enzyme Inhibition Studies

Enzyme inhibition is a key mechanism through which many therapeutic compounds exert their effects. Phthalide (B148349) derivatives have been investigated for their potential to inhibit various enzymes.

Dihydrofolate Reductase (DHFR) Inhibition by Phthalide Derivatives

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and is a well-established target for antimicrobial and anticancer drugs. nih.gov While various compounds are known to inhibit DHFR, there is currently no specific research available that has studied or demonstrated the inhibitory activity of 7-Hydroxy-5-methoxy-4-methylphthalide against this enzyme.

Inosine 5'-Monophosphate Dehydrogenase (IMPDH) Inhibition by Mycophenolic Acid and Analogues

Inosine 5'-monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, making it a critical target for immunosuppressive and antiviral therapies. wikipedia.orgnih.gov Mycophenolic acid, a well-known IMPDH inhibitor, is structurally related to the phthalide class of compounds. A precursor in the biosynthesis of mycophenolic acid is 5,7-dihydroxy-4-methylphthalide (B57823). ebi.ac.uk Given that this compound shares a similar structural backbone, it could be hypothesized to have some interaction with IMPDH. However, there are no direct experimental studies or data to confirm or quantify any inhibitory effect of this compound on IMPDH.

Computational Studies of Enzyme-Ligand Interactions (e.g., Molecular Docking, Molecular Dynamics)

Computational methods such as molecular docking and molecular dynamics are powerful tools for predicting the interaction between a ligand, such as a small molecule, and a target protein. These studies can provide insights into potential binding affinities and mechanisms of action. A search of the scientific literature reveals no published molecular docking or molecular dynamics simulation studies specifically investigating the interaction of this compound with DHFR, IMPDH, or any other enzyme.

Antimicrobial Activities

Phthalides as a chemical class have been noted for their antimicrobial properties. However, the specific activity of individual derivatives can vary significantly.

Antifungal Properties of Related Phthalides

Several studies have explored the antifungal potential of various phthalide and related flavonoid derivatives. For instance, certain halogenated flavanones have demonstrated activity against the yeast Saccharomyces cerevisiae. nih.govnih.gov While this compound is a natural product from a fungus, there is no available data from scientific studies that have specifically tested or reported on its antifungal properties against any fungal species.

Antibacterial Potential of Phthalide Derivatives

The antibacterial potential of various classes of natural and synthetic compounds, including some phthalide derivatives, is an active area of research. For example, some synthetic 5,7-dihydroxyflavanone (B1678386) derivatives have shown inhibitory activity against certain Gram-positive bacteria. nih.govresearchgate.net Additionally, a related compound, 5,7-dihydroxy-4-methylcoumarin, has been reported to possess antibacterial activity. medchemexpress.com However, there are no specific studies or data available that have evaluated the antibacterial potential of this compound against any bacterial strains.

Anti-inflammatory and Antioxidant Mechanisms

While direct studies on this compound's modulation of specific inflammatory pathways are not extensively detailed in the available literature, the broader class of phthalide compounds, to which it belongs, has demonstrated significant anti-inflammatory properties. The nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) and Nuclear Factor-kappa B (NF-κB)/Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of inflammation and cellular stress responses.

The Nrf2/HO-1 pathway is a primary defense mechanism against oxidative stress. nih.gov Nrf2 is a transcription factor that, under stress conditions, promotes the expression of numerous cytoprotective and antioxidant genes, including HO-1. nih.gov The products of HO-1 activity can have anti-inflammatory effects. nih.gov

Conversely, the NF-κB pathway is a principal mediator of the pro-inflammatory response. nih.gov Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB-α protein is degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines. nih.gov The MAPK pathway often acts upstream, activating NF-κB and other inflammatory mediators. nih.gov

There is significant crosstalk between these pathways; activation of the Nrf2 system can inhibit the NF-κB pathway, thus reducing inflammation. Research on other phthalides provides insight into potential mechanisms. For instance, the phthalide compound Tokinolide B, isolated from Angelica sinensis, has been shown to exert anti-inflammatory effects by binding to the orphan nuclear receptor Nur77. nih.gov This action promotes mitophagy through interaction with TRAF2 and p62, ultimately inhibiting inflammation. nih.gov While this demonstrates a clear anti-inflammatory mechanism for a related phthalide, specific studies confirming that this compound utilizes the Nrf2/HO-1 or NF-κB/MAPK pathways are required for definitive confirmation.

Specific quantitative assessments of the antioxidant capacity for this compound are not prominently available in the reviewed literature. However, the structural features of the molecule—namely the presence of a phenolic hydroxyl (-OH) group and a methoxy (B1213986) (-OCH3) group—are known to be crucial for the antioxidant activity of many phenolic compounds.

Antioxidants can neutralize harmful free radicals, which can otherwise damage DNA and lead to various diseases. du.ac.ir The potency of an antioxidant is often evaluated using various in vitro assays that measure its ability to scavenge free radicals or reduce oxidized species. du.ac.ir Common methods include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of an antioxidant to donate a hydrogen atom and quench the stable DPPH free radical. du.ac.ir

FRAP (Ferric Reducing Antioxidant Power) Assay: Assesses the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). du.ac.ir

CUPRAC (Cupric Reducing Antioxidant Power) Assay: Similar to FRAP, this test measures the reduction of cupric ions (Cu²⁺). du.ac.ir

ORAC (Oxygen Radical Absorbance Capacity) Assay: Evaluates the capacity to inhibit the oxidation of a fluorescent probe by peroxyl radicals. du.ac.ir

The presence of hydroxyl and methoxy groups on an aromatic ring, as seen in this compound, generally enhances antioxidant activity by stabilizing the molecule after it has donated a hydrogen atom or an electron to a free radical.

Antitumor and Cytotoxic Mechanisms

Direct studies evaluating the cytotoxic effects of this compound on specific cancer cell lines were not identified in the reviewed research. However, numerous studies have demonstrated the potent anticancer activities of structurally related compounds, including other natural products containing hydroxyl and methoxy functional groups.

For example, chalcones, which are precursors to flavonoids, have been extensively studied for their cytotoxic effects. The introduction of hydroxyl and methoxy groups can significantly influence their activity. nih.gov One study on chalcone (B49325) derivatives found that specific substitutions led to significant growth inhibition in breast cancer cell lines such as MCF-7, ZR-75-1, and MDA-MB-231. nih.gov Similarly, a study on 7-hydroxy-3,4-dihydrocadalene, another natural compound, showed it inhibited MCF-7 breast cancer cell viability in a concentration- and time-dependent manner, inducing apoptosis via caspase-9 and caspase-3 activation. nih.gov

The data below from a study on synthetic chalcone derivatives illustrates how modifications to aromatic rings impact cytotoxicity against the MCF-7 breast cancer cell line.

| Compound | Description | IC₅₀ (µM) on MCF-7 Cells |

| Chalcone 6 | Derivative of natural precursor | 21.55 ± 2.71 |

| Chalcone 12 | Prenylated with -OH and -OCH₃ groups | 4.19 ± 1.04 |

| Chalcone 13 | Prenylated with multiple -OCH₃ groups | 3.30 ± 0.92 |

| Doxorubicin | Control Drug | Not explicitly stated in same format |

| Table based on data for related chalcone compounds, not this compound. Data sourced from Morales-Sánchez et al., 2022. nih.gov |

These findings suggest that molecules with similar functional groups can be effective cytotoxic agents, but research is needed to determine if this compound possesses comparable activity. nih.govnih.gov

There is no specific information available in the searched literature regarding the DNA binding interactions of this compound. Antioxidants are generally understood to protect DNA from damage indirectly by neutralizing DNA-damaging free radicals. du.ac.ir However, some anticancer compounds exert their effects through direct interaction with DNA, such as intercalation or groove binding, which can disrupt DNA replication and transcription in cancer cells. Whether this compound acts via such a mechanism has not been determined.

General Pharmacological Relevance of the Phthalide Moiety

The phthalide structural core is a key feature in a wide range of natural and synthetic compounds that exhibit significant and diverse pharmacological activities. nih.govacs.org Phthalides are naturally occurring in various plants and have been a subject of increasing research interest due to their broad biological effects. nih.gov

Key pharmacological activities associated with the phthalide moiety include:

Neuroprotection: 3-n-butylphthalide is a notable example, having been approved as a drug for treating acute ischemic stroke. acs.org

Anti-inflammatory Effects: Various phthalides have demonstrated significant anti-inflammatory properties. nih.govacs.org For instance, typhaphthalide (B1240212) is recognized for its anti-inflammatory effects. acs.org

Antimicrobial and Antifungal Activity: Compounds such as cytosporone E and paecilocins, which contain a phthalide structure, have shown potent antimicrobial and antibacterial properties. acs.org

Antiviral Activity: Some phthalides, like fuscinarin (B1246604) and concentricolide, show promise as anti-HIV-1 agents by acting on the human CCR5 receptor. acs.org

Sedative and Spasmolytic Properties: Dimeric phthalides isolated from Ligusticum porteri have displayed sedative and spasmolytic activities. tandfonline.com

Cardiovascular and Cerebrovascular Effects: The pharmacological properties of plant-derived phthalides are often associated with improvements in blood flow and vascular function. nih.gov

The wide array of biological activities highlights the importance of the phthalide scaffold in medicinal chemistry and drug discovery, suggesting that compounds like this compound are worthy of further investigation. nih.govacs.org

Future Research Directions and Perspectives

Elucidating Uncharacterized Biosynthetic Pathways and Enzymes

The biosynthesis of phthalides is a complex process that varies between organisms like fungi and plants. In fungi, 7-Hydroxy-5-methoxy-4-methylphthalide is a crucial intermediate in the well-studied pathway of mycophenolic acid. pnas.orgtechnologynetworks.com The biosynthesis of MPA is a compartmentalized process involving enzymes located in the cytosol, Golgi apparatus, endoplasmic reticulum, and peroxisomes. pnas.orgnih.gov Key enzymes such as the polyketide synthase MpaC' and the O-methyltransferase MpaG' are cytosolic, while others like the oxygenase MpaB' are bound to the endoplasmic reticulum. pnas.orgnih.gov This intricate system highlights the need for further research to fully understand the transport and coordination between these cellular compartments.

While the fungal pathway leading to MPA is largely elucidated, the biosynthetic pathways for many other phthalides, particularly in plants like Angelica sinensis, remain poorly understood. researchgate.netnih.govfrontiersin.org Research combining transcriptome and metabolite profiling has begun to identify candidate enzymes, such as shikimate dehydrogenase and polyphenol oxidase, that may be involved in plant phthalide (B148349) accumulation. researchgate.netnih.govfrontiersin.orgnih.gov Future research should focus on:

Characterizing Novel Enzymes: Heterologous expression and functional characterization of candidate genes from various fungal and plant species can uncover new enzymes with unique catalytic activities for phthalide synthesis. researchgate.netnih.gov

Investigating Regulatory Networks: Exploring the genetic and environmental factors that regulate the expression of biosynthetic genes will be crucial for understanding how organisms control the production of these compounds.

Comparative Genomics: Phylogenomic analysis across different fungal species can reveal the origin and evolutionary trajectory of the MPA biosynthetic gene cluster, identifying potential new producer organisms. oup.comdtu.dk

Designing Novel and Efficient Synthetic Strategies

The chemical synthesis of polysubstituted phthalides like this compound and its derivatives is a significant challenge. mostwiedzy.pl Existing total syntheses of mycophenolic acid often involve complex, multi-step procedures. researchgate.netacs.org Future research is directed towards developing more efficient, stereoselective, and environmentally friendly synthetic methodologies.

Key areas for advancement include:

Catalytic C-H Activation: The use of transition metal catalysis, such as rhodium(III), to directly functionalize C-H bonds of simple aromatic carboxylic acids offers a promising route to complex phthalides, reducing the need for pre-functionalized starting materials. chemistryviews.org

Domino and One-Pot Reactions: Designing reaction cascades where multiple bonds are formed in a single operation can significantly improve synthetic efficiency. organic-chemistry.org For example, copper-catalyzed domino reactions have been developed for phthalide synthesis in green solvents like water. organic-chemistry.org

Asymmetric Synthesis: Developing methods for the enantioselective synthesis of chiral 3-substituted phthalides is a major goal, as stereochemistry often plays a critical role in biological activity. rsc.orgacs.org Strategies using palladium-catalyzed reactions and asymmetric transfer hydrogenation are being actively explored. rsc.org

Photochemical Methods: Visible-light-driven processes offer mild and sustainable alternatives to traditional synthetic methods for constructing the phthalide core. organic-chemistry.org

A convergent synthesis strategy has been successfully applied for the formal synthesis of mycophenolic acid, where a key intermediate, 6-Allyl-7-hydroxy-5-methoxy-4-methylphthalide, was constructed using a Michael addition followed by a regiocontrolled Dieckmann-type cyclization. researchgate.nettandfonline.com Such innovative approaches pave the way for creating diverse libraries of phthalide analogues for biological screening.

Deeper Exploration of Structure-Activity Relationships for Targeted Modulation

Understanding the relationship between the chemical structure of a phthalide and its biological activity (Structure-Activity Relationship, SAR) is paramount for designing new therapeutic agents. nih.gov For mycophenolic acid and its derivatives, the focus has been on their immunosuppressive and anticancer activities, which are mediated through the inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH). nih.govnih.gov

Future SAR studies should aim to:

Modify the Core Structure: Systematically altering the substituents on the phthalide ring of this compound—such as the hydroxyl, methoxy (B1213986), and methyl groups—can provide insights into their importance for target binding and activity. nih.gov

Synthesize Diverse Analogues: Creating a broad range of analogues by modifying the side chain attached to the phthalide core can help in optimizing potency and selectivity. acs.orgmostwiedzy.pl Studies on monocyclic analogues of MPA have shown that the lactone moiety is crucial for its cytotoxic activity. nih.gov

Investigate Different Biological Targets: While IMPDH is a known target, phthalides exhibit a wide range of biological effects, including anti-inflammatory and antimicrobial activities. researchgate.netresearchgate.netbohrium.com SAR studies should be expanded to explore how structural modifications affect these other activities, potentially leading to drugs with novel mechanisms of action. Research has shown that for some phthalimide (B116566) derivatives, free hydroxyl groups and the size of N-substituted alkyl chains are important for anti-inflammatory activity. elsevierpure.com

Identification of New Biological Activities and Therapeutic Potential

Phthalides as a class are known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. researchgate.netnih.govnih.gov While this compound is known as a precursor to the immunosuppressant MPA, its own intrinsic bioactivities and those of its close derivatives are underexplored. pnas.orgnih.gov

Future research should focus on:

Broad Biological Screening: Testing this compound and its novel synthetic derivatives against a wide array of biological targets and disease models. This could uncover unexpected therapeutic applications. Phthalides have shown potential as anti-stroke, anti-platelet, and cardiovascular-modulating agents. researchgate.net

Anticancer Potential: Given that MPA has demonstrated anticancer properties, further investigation into its precursors and derivatives as selective anticancer agents is warranted. acs.orgnih.gov Recent work has explored MPA analogues for treating osteosarcoma. acs.org

Neuroprotective Effects: Certain phthalides have shown promise in models of neurological diseases. nih.gov Exploring the potential of this compound derivatives in this area could lead to new treatments for conditions like Alzheimer's or Parkinson's disease.

Antimicrobial and Antiviral Activity: MPA was originally discovered as an antibiotic. technologynetworks.com Screening new phthalide derivatives against a panel of pathogenic bacteria, fungi, and viruses could identify new infectious disease therapies.

Advancements in Computational Chemistry Applications for Phthalide Research

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery and understanding molecular interactions at an atomic level. For phthalide research, these methods can provide crucial insights and guide experimental work.

Future applications in this area include:

Molecular Docking and Virtual Screening: Using the known 3D structures of target proteins, such as IMPDH, researchers can perform virtual screening of large libraries of phthalide derivatives to predict which compounds are most likely to bind effectively. tandfonline.com This can prioritize synthetic efforts and increase the efficiency of discovering new inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of a phthalide derivative when bound to its target protein. acs.orgnih.gov This provides a deeper understanding of the binding stability and the key interactions that are crucial for biological activity.

Homology Modeling: For biological targets where an experimental 3D structure is not available, homology modeling can be used to build a predictive model based on the amino acid sequence and the known structures of related proteins. nih.gov This allows for structure-based drug design to proceed even in the absence of a crystal structure.

ADME/Tox Prediction: In silico models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity, of new phthalide derivatives. rsc.org This helps in the early identification of candidates with poor drug-like properties, saving time and resources.

By integrating these computational approaches with traditional experimental research, the path to developing novel and effective therapeutic agents based on the this compound scaffold can be significantly streamlined.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.